molecular formula C22H17BrN4O B6049141 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

Cat. No. B6049141
M. Wt: 433.3 g/mol
InChI Key: KWZVJWDOVIPXDJ-ZMOGYAJESA-N
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Description

5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as BMQH, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMQH belongs to the class of hydrazones, which are known for their diverse pharmacological properties.

Mechanism of Action

5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone exerts its pharmacological effects through its ability to inhibit various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone also inhibits the activation of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a versatile compound that can be used in a wide range of laboratory experiments. Its simple synthesis method and low cost make it an attractive compound for researchers. However, its low solubility in water and other solvents can be a limitation in some experiments.

Future Directions

There are several future directions for the research of 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One potential area of research is the development of 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone analogs with improved pharmacological properties. Another area of research is the study of 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in combination with other drugs to enhance its therapeutic effects. Further research is also needed to fully understand the mechanisms of action of 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a promising compound with potential therapeutic applications in the treatment of various diseases. Its simple synthesis method, diverse pharmacological properties, and wide range of applications make it an attractive compound for scientific research. Further research is needed to fully understand the mechanisms of action and potential applications of 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone.

Synthesis Methods

5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-5-bromo-benzaldehyde with 4-methylphenylhydrazine and 4-quinazolinone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone.

Scientific Research Applications

5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been studied for its antimicrobial and antioxidant properties.

properties

IUPAC Name

4-bromo-2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-14-6-8-15(9-7-14)21-25-19-5-3-2-4-18(19)22(26-21)27-24-13-16-12-17(23)10-11-20(16)28/h2-13,28H,1H3,(H,25,26,27)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZVJWDOVIPXDJ-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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